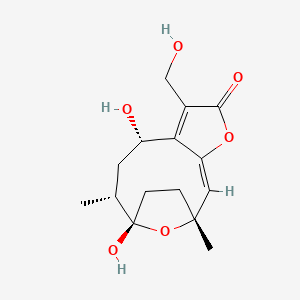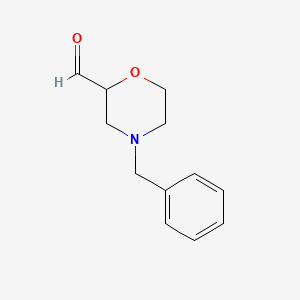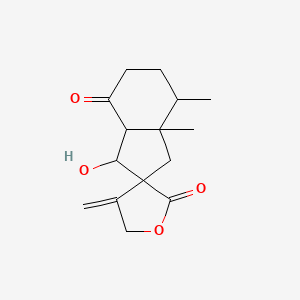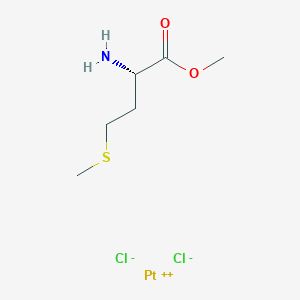
7α-Thio Spironolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7α-Thio Spironolactone involves the thioalkylation of spironolactone. One practical method includes using Hünig’s base to achieve thioalkylation with high yield . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. High-performance liquid chromatography (HPLC) is often employed to validate the quality of the final product .
化学反応の分析
Types of Reactions: 7α-Thio Spironolactone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Thioether and thioester derivatives can be synthesized through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Alkyl halides and bases such as sodium hydride are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Thioether and thioester derivatives.
科学的研究の応用
7α-Thio Spironolactone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Studied for its effects on mineralocorticoid and androgen receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions like hyperaldosteronism and androgen-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
7α-Thio Spironolactone exerts its effects by acting as an antagonist to mineralocorticoid and androgen receptors. It inhibits the binding of aldosterone to its receptor, thereby reducing sodium reabsorption and increasing potassium retention. This mechanism is crucial in its role as a diuretic and antihypertensive agent . Additionally, it acts as a suicide inhibitor of 17α-hydroxylase, which is involved in steroidogenesis .
類似化合物との比較
7α-Thiomethylspironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogenic properties.
Canrenone: A major active metabolite of spironolactone, known for its longer half-life and potent effects.
6β-Hydroxy-7α-thiomethylspironolactone: A metabolite with extended terminal half-life and significant therapeutic effects
Uniqueness: 7α-Thio Spironolactone is unique due to its specific thioalkylation, which imparts distinct chemical properties and biological activities. Its role as a minor metabolite with significant pharmacological effects highlights its importance in the therapeutic efficacy of spironolactone .
特性
CAS番号 |
38753-76-6 |
|---|---|
分子式 |
C22H30O3S |
分子量 |
374.54 |
純度 |
>95% |
同義語 |
7-Thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)



![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)



![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)
